molecular formula C23H24OS B14710560 S-(4-Hexylphenyl) naphthalene-1-carbothioate CAS No. 24197-81-7

S-(4-Hexylphenyl) naphthalene-1-carbothioate

Cat. No.: B14710560
CAS No.: 24197-81-7
M. Wt: 348.5 g/mol
InChI Key: YRQUOKBSXAMANC-UHFFFAOYSA-N
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Description

S-(4-Hexylphenyl) naphthalene-1-carbothioate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Hexylphenyl) naphthalene-1-carbothioate typically involves the reaction of 4-hexylphenol with naphthalene-1-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

S-(4-Hexylphenyl) naphthalene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Hexylphenyl) naphthalene-1-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Hexylphenyl) naphthalene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methylphenyl) naphthalene-1-carbothioate
  • S-(4-Ethylphenyl) naphthalene-1-carbothioate
  • S-(4-Propylphenyl) naphthalene-1-carbothioate

Uniqueness

S-(4-Hexylphenyl) naphthalene-1-carbothioate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides distinct hydrophobic interactions that can enhance the compound’s binding affinity to certain molecular targets .

Properties

CAS No.

24197-81-7

Molecular Formula

C23H24OS

Molecular Weight

348.5 g/mol

IUPAC Name

S-(4-hexylphenyl) naphthalene-1-carbothioate

InChI

InChI=1S/C23H24OS/c1-2-3-4-5-9-18-14-16-20(17-15-18)25-23(24)22-13-8-11-19-10-6-7-12-21(19)22/h6-8,10-17H,2-5,9H2,1H3

InChI Key

YRQUOKBSXAMANC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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